5-{[5-(diethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(diethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound with the molecular formula C15H19N3O4 It is known for its complex structure, which includes a diethylamino group, a furan ring, and a pyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(diethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 5-(diethylamino)-2-furaldehyde with 1,3-dimethylbarbituric acid. The reaction is carried out in the presence of a suitable base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine trione core, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified furan rings.
Reduction: Reduced analogs with altered carbonyl groups.
Substitution: Substituted derivatives with new functional groups attached to the diethylamino group or furan ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s structure-activity relationship is of particular interest in the design of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 5-{[5-(diethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The diethylamino group and the furan ring play crucial roles in binding to these targets, while the pyrimidine trione core contributes to the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-((3-Bromo-2-furyl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-((2-Furyl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-((2-Thienyl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The presence of the diethylamino group in 5-{[5-(diethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione distinguishes it from other similar compounds. This functional group enhances the compound’s solubility and reactivity, making it more versatile in various chemical and biological applications. Additionally, the combination of the furan ring and the pyrimidine trione core provides a unique scaffold for further modifications and functionalization.
Properties
Molecular Formula |
C15H19N3O4 |
---|---|
Molecular Weight |
305.33g/mol |
IUPAC Name |
5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H19N3O4/c1-5-18(6-2)12-8-7-10(22-12)9-11-13(19)16(3)15(21)17(4)14(11)20/h7-9H,5-6H2,1-4H3 |
InChI Key |
RIJMJOCVZBUCNM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.